molecular formula C7H4ClN3O2 B1371895 5-Chloro-7-nitro-1H-indazole CAS No. 41926-18-5

5-Chloro-7-nitro-1H-indazole

Cat. No.: B1371895
CAS No.: 41926-18-5
M. Wt: 197.58 g/mol
InChI Key: KQHCCQUSXVZFIZ-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and nitro groups in the 5 and 7 positions, respectively, imparts unique chemical properties to this compound. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

5-Chloro-7-nitro-1H-indazole, like other indazole derivatives, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes .

Mode of Action

The compound interacts with its targets, the NOS enzymes, by inhibiting their activity . This inhibition can lead to a decrease in the production of nitric oxide, which can result in changes in cellular signaling and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting NOS, the compound can disrupt the production of nitric oxide, affecting downstream signaling pathways that rely on nitric oxide as a signaling molecule .

Pharmacokinetics

Like other small molecule drugs, its adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability and efficacy .

Result of Action

The inhibition of NOS and the subsequent decrease in nitric oxide production can have various molecular and cellular effects. For example, nitric oxide plays a role in inflammation, so reducing its production could potentially have anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific cellular environment in which the compound is acting .

Biochemical Analysis

Biochemical Properties

5-Chloro-7-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. For example, this compound may be actively transported into cells via membrane transporters, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 5-chloro-1H-indazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states or functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, suitable solvents (e.g., ethanol), and sometimes a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Reduction: 5-Chloro-7-amino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Chemistry: 5-Chloro-7-nitro-1H-indazole is used as a building block in the synthesis of more complex molecules

Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore their use in drug development and as lead compounds for new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

    5-Chloro-1H-indazole: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-1H-indazole: Lacks the chlorine atom, leading to variations in reactivity and applications.

    5-Bromo-7-nitro-1H-indazole:

Uniqueness: 5-Chloro-7-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse synthetic transformations and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHCCQUSXVZFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646675
Record name 5-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41926-18-5
Record name 5-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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